1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(2,6-dimethylmorpholin-4-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-9-20(10-12(2)23-11)18(22)17(21)16-13(3)19(4)15-8-6-5-7-14(15)16/h5-8,11-12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEMCZDPCAEQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting with a suitable precursor, such as 2-methylindole, which undergoes alkylation to introduce the 1,2-dimethyl groups.
Morpholine Introduction: The morpholine ring can be introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the indole and morpholine derivatives under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of indole compounds exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
Materials Science Applications
Organic Photovoltaics : The unique electronic properties of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione make it suitable for applications in organic photovoltaics. Its ability to act as a donor material in bulk heterojunction solar cells has been investigated, showing promising results in enhancing energy conversion efficiency .
Dyes and Pigments : The compound's vibrant color properties have led to its exploration as a dye in various applications, including textiles and coatings. Its stability under UV light exposure makes it an attractive candidate for long-lasting colorants .
Organic Synthesis Applications
Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications to create diverse chemical entities. Researchers have utilized it in the synthesis of more complex molecules through reactions such as cross-coupling and cyclization .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of specific cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the induction of cell cycle arrest at the G2/M phase and activation of caspase pathways leading to apoptosis .
Case Study 2: Organic Photovoltaics
In a collaborative research project between universities, the compound was incorporated into organic photovoltaic devices. Results indicated an increase in power conversion efficiency from 3% to 6% when used as an active layer material compared to traditional donor materials .
Mechanism of Action
The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione
- 1-(1,2-dimethyl-1H-indol-3-yl)-2-(morpholino)ethane-1,2-dione
Uniqueness
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione is unique due to the specific substitution pattern on the indole and morpholine rings, which can influence its chemical reactivity and biological activity. The presence of both 1,2-dimethyl groups on the indole and 2,6-dimethyl groups on the morpholine ring can lead to distinct steric and electronic effects.
Biological Activity
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H24N2O2
- Molecular Weight : 312.41 g/mol
- CAS Number : 18554066
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity :
- Phosphodiesterase Inhibition :
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties by modulating immune responses and inhibiting tumor growth. In vitro studies have shown that it can reduce the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound's ability to inhibit PDE activity suggests it may reduce inflammation by increasing levels of cyclic AMP, which can downregulate pro-inflammatory cytokines. This effect has been observed in models of asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
- Study on IDO1 Inhibition :
- PDE Inhibition Study :
Research Findings
Recent literature supports the biological activity of related indole derivatives:
| Compound | Biological Activity | IC50 Value | Reference |
|---|---|---|---|
| Compound A | IDO1 Inhibition | 0.16 μM | |
| Compound B | PDE Inhibition | 140 nM | |
| Compound C | Anticancer Activity | Not specified |
These findings underline the significance of indole-based compounds in drug discovery.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the compound and ensuring purity in academic research?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities, referencing pharmacopeial standards for acceptance criteria (e.g., ≤0.1% for unspecified impurities) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) should confirm structural integrity. For example, compare observed spectral peaks with computed molecular weights (e.g., exact mass ± 0.001 Da) to validate purity .
Q. How can researchers optimize the synthesis of this compound for reproducibility?
- Methodological Answer : Adapt stepwise protocols from structurally similar indole derivatives. For instance, dissolve reactants in ethanol under controlled reflux (e.g., 80°C for 2–12 hours) and monitor reaction progress via thin-layer chromatography (TLC). Purify via recrystallization or column chromatography, adjusting solvent polarity based on the compound’s logP (e.g., XLogP3 ≈ 1.4 for analogous compounds) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow protocols for indole derivatives, including wearing nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap/water and seek medical advice if irritation persists. Store in airtight containers at 4°C to prevent degradation .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Implement a split-split plot design to assess abiotic/biotic transformations across environmental compartments (soil, water, air). For example, simulate photodegradation under UV light (λ = 254 nm) and measure half-life using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include controls for microbial activity and pH variations .
Q. How can computational models predict receptor interactions and metabolic pathways?
- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to evaluate binding affinities with receptors (e.g., cytochrome P450 enzymes). Leverage computed properties (e.g., topological polar surface area = 62.4 Ų) to predict membrane permeability and metabolic stability . Validate predictions with in vitro microsomal assays .
Q. How should researchers address contradictions in bioactivity data across assay systems?
- Methodological Answer : Apply comparative analysis frameworks to reconcile discrepancies. For example, cross-validate cytotoxicity results from MTT assays (2D cell lines) with 3D organoid models. Use statistical tools (ANOVA with post-hoc Tukey tests) to identify confounding variables (e.g., serum concentration differences) .
Q. What strategies exist for comparative analysis with structurally similar compounds?
- Methodological Answer : Construct a structural analog table (Table 1) to compare key features like hydrogen bond donors/acceptors and molecular weight. Use this to infer pharmacological potential (e.g., indole derivatives with morpholine groups often exhibit kinase inhibition) .
Table 1: Comparative Analysis of Structurally Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
